molecular formula C8H5ClF3NO2 B3433288 2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone CAS No. 205756-23-6

2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone

Cat. No. B3433288
M. Wt: 239.58 g/mol
InChI Key: NIMODAYEENLXOS-UHFFFAOYSA-N
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Description

2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone is a complex organic compound. It is derived from 2,2,2-trifluoroacetophenone, which is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .


Synthesis Analysis

The synthesis of 2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone involves several steps. The starting material, 2,2,2-trifluoroacetophenone, undergoes asymmetric reduction with an optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . Further reactions lead to the formation of the final product .


Molecular Structure Analysis

The molecular structure of 2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone is complex. It includes an amino group, a chloro group, a hydroxy group, and a trifluoroacetophenone group .


Chemical Reactions Analysis

The chemical reactions involving 2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone are complex. For example, it can undergo oxidation reactions . It can also participate in condensation reactions with other compounds to form new fluorinated polymers .

properties

IUPAC Name

1-(2-amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-3-1-4(6(13)5(14)2-3)7(15)8(10,11)12/h1-2,14H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMODAYEENLXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701183573
Record name 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone

CAS RN

205756-23-6
Record name 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205756-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701183573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred, cooled (0° C.) solution of 31.2 g (123 mmol) of 2'-amino-5'-chloro-3'-methoxy-2,2,2-trifluoroacetophenone in 150 mL of CH2Cl2 was added 550 mL (550 mmol) of 1M BBr3 in CH2Cl2 over 20 min. The dark solution was stirred 17 h at ambient temperature, re-cooled to 0° C., and fitted with a pressure-equalizing dropping addition funnel and a Claisen adapter connected by rubber tubing to a large water scrubber. The reaction was carefully quenched by dropwise addition of aqueous Na2CO3 until a pH of 7-8 was reached. The phases were separated, and the aqueous phase was extracted with 1 liter of 1:1 ether-hexanes. The combined organic phases were washed with water then brine, dried (MgSO4), and concentrated under reduced pressure to afford 30.1 g (100%) of 2'-amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone as a chalky brown solid, mp 120°-122° C. 1H NMR (300 MHz, CDCl3) δ7.33-7.36(m, 1H); 6.88(d, 1H, J=1.8 Hz); 6.75(br. s, 2H); 5.78(br. s, 1H). High resolution mass spec: calculated for C8H6NO2ClF3 (M+H)+ : 240.0039, found: 240.0029.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone
Reactant of Route 2
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2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone
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2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone
Reactant of Route 4
2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone
Reactant of Route 5
2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone
Reactant of Route 6
2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone

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